molecular formula C27H26N4O3 B2950596 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one CAS No. 941939-37-3

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one

Cat. No.: B2950596
CAS No.: 941939-37-3
M. Wt: 454.53
InChI Key: BMNXSUGBSCGKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one features a quinazolin-2-one core substituted at position 4 with a phenyl group and at position 1 with a 2-oxoethyl linker connected to a 4-(2-methoxyphenyl)piperazine moiety. Quinazolinone derivatives are recognized for their diverse pharmacological activities, including kinase inhibition and receptor modulation. This article compares the structural, synthetic, and physicochemical properties of this compound with analogous derivatives reported in the literature.

Properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-34-24-14-8-7-13-23(24)29-15-17-30(18-16-29)25(32)19-31-22-12-6-5-11-21(22)26(28-27(31)33)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNXSUGBSCGKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction. The compound acts as an antagonist, blocking the receptor and inhibiting its activity. This leads to a decrease in blood pressure and relaxation of smooth muscles .

Comparison with Similar Compounds

1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide (5b)

  • Core Structure : Pyridinium dimer with 2-methoxyphenyl-2-oxoethyl substituents.
  • Key Differences: Unlike the target quinazolinone, this compound features a pyridinium core, which introduces positive charges and alters electronic properties. The dimeric structure may enhance solubility but reduce metabolic stability.
  • Physical Properties : Yield 96%, decomposition point 258–259°C, molecular weight 644.27 g/mol .

2-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

  • Core Structure : Benzisothiazol-3-one 1,1-dioxide with a 2-oxoethyl-piperazine substituent.
  • Key Differences: The sulfone group in benzisothiazol-3-one confers distinct electronic and steric properties compared to the quinazolinone core. The 1,1-dioxide moiety may enhance oxidative stability but reduce lipophilicity.
  • Physical Properties : Molecular formula C₂₀H₂₁N₃O₅S, molar mass 415.46 g/mol .

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

  • Core Structure : Piperazinium salt with 2-fluorobenzoyl and 4-hydroxyphenyl-2-oxoethyl groups.
  • The trifluoroacetate counterion improves crystallinity but may complicate purification.
  • Synthesis : Yield 48%, purified via silica gel chromatography .

Spectral Characterization

  • NMR and MS : All compounds were characterized via ¹H/¹³C NMR and mass spectrometry. For example, compound 5b showed distinct aromatic proton signals at δ 7.2–8.5 ppm and a molecular ion peak at m/z 644.27 .
  • TLC Monitoring : Used in for sulfonamide-piperazine derivatives, indicating routine purity assessment .

Physicochemical Properties

Compound Name Core Structure Molecular Weight (g/mol) Melting Point/Decomposition (°C) Yield (%) Key Substituents
Target Quinazolinone Quinazolin-2-one Not reported Not reported Inferred 4-Phenyl, 2-methoxyphenylpiperazine
Pyridinium Dimer (5b) Pyridinium 644.27 258–259 (decomp.) 96 2-Methoxyphenyl, oxoethyl
Benzisothiazol-3-one Benzisothiazol-3-one 415.46 Not reported Not reported 1,1-Dioxide, 2-methoxyphenylpiperazine
Fluorobenzoyl-Piperazinium Piperazinium Not reported Not reported 48 2-Fluorobenzoyl, 4-hydroxyphenyl

Functional Group Impact

  • 2-Methoxyphenylpiperazine : Common across all compounds, likely contributing to receptor-binding interactions. Methoxy groups enhance lipophilicity and metabolic stability.
  • Quinazolinone vs. Pyridinium/Benzisothiazol: The quinazolinone’s planar aromatic core may improve DNA intercalation or kinase inhibition, whereas charged pyridinium or sulfone-containing cores favor solubility and ionic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.